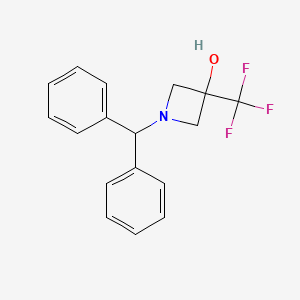

1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol

Overview

Description

1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol is a chemical compound with the CAS Number: 848192-92-7 . It has a molecular weight of 307.32 and is known to be a useful research chemical .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .Scientific Research Applications

Synthesis and Stereochemistry

- The compound has been used in the synthesis of various azetidine derivatives. A study by Salgado et al. (2002) explored the regio- and stereoselective alkylation of azetidin-3-ones, leading to the synthesis of 4-alkyl-1-benzhydryl-2-methoxymethylazetidin-3-ones. The stereochemistry of these compounds was confirmed using single crystal X-ray diffraction analysis (Salgado et al., 2002).

Crystal and Molecular Structure Analysis

- The crystal and molecular structure of related compounds like 1-(Diphenylmethyl)azetidin-3-ol has been analyzed, providing insights into the structural properties of these types of molecules. This study, done in 1977, detailed the dihedral angles and conformational differences in molecules (Ramakumar et al., 1977).

Industrial Applications

- A study by Reddy et al. (2011) emphasized the development of an optimized process for the synthesis of 1-benzylazetidin-3-ol, which is used as a starting material in the commercial synthesis of azetidin-3-ol hydrochloride, an industrially important intermediate (Reddy et al., 2011).

Reactivity and Derivative Formation

- Singh and Luntha (2011) explored the reactivity of titled spiroazetidinones, leading to the formation of various derivatives. This study highlights the diverse potential of azetidine compounds in chemical reactions (Singh & Luntha, 2011).

Photocyclization Reactions

- Fuhrmann et al. (1984) discussed the diastereoselective synthesis of 3-Aryl-azetidin-3-ols via photocyclization, highlighting another synthetic application of azetidine derivatives (Fuhrmann et al., 1984).

Synthesis of Dopamine Antagonists

- Metkar et al. (2013) evaluated azetidine derivatives as dopaminergic antagonists. This study underscores the potential pharmaceutical applications of azetidine compounds (Metkar et al., 2013).

Antimicrobial and Antitubercular Activities

- Ilango and Arunkumar (2011) synthesized novel trihydroxy benzamido azetidin-2-one derivatives and screened them for antimicrobial and antitubercular activities, demonstrating the biological activity potential of these compounds (Ilango & Arunkumar, 2011).

Safety and Hazards

Safety information for 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol indicates that it may cause skin irritation or serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name |

1-benzhydryl-3-(trifluoromethyl)azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3NO/c18-17(19,20)16(22)11-21(12-16)15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,22H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGGVLWJKPPOWCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00727381 | |

| Record name | 1-(Diphenylmethyl)-3-(trifluoromethyl)azetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00727381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848192-92-7 | |

| Record name | 1-(Diphenylmethyl)-3-(trifluoromethyl)azetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00727381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

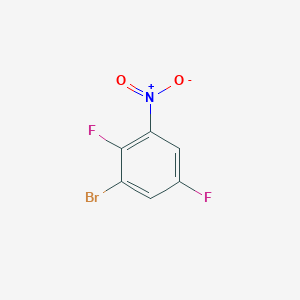

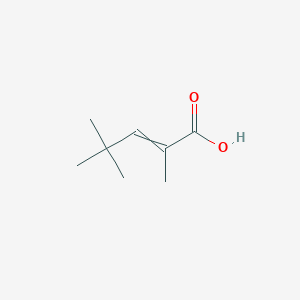

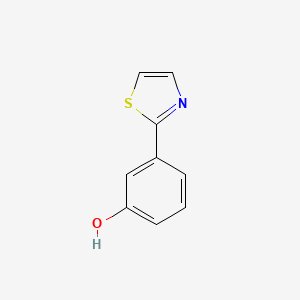

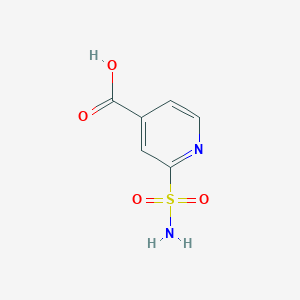

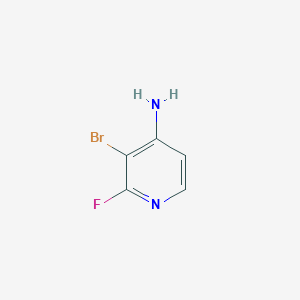

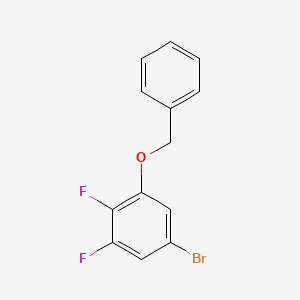

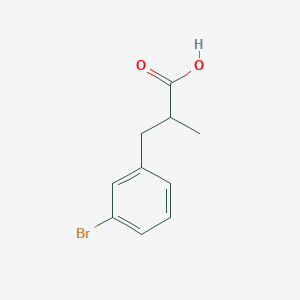

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,9-dicarboxylate](/img/structure/B1527598.png)